1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butan-2-yl group, two methyl groups, and a sulfonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole is formed by reacting hydrazine with acetylacetone.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced through an alkylation reaction. This involves reacting 3,5-dimethyl-1H-pyrazole with butan-2-yl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the alkylated pyrazole with chlorosulfonic acid or sulfonyl chloride in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF), acetonitrile
Catalysts: Bases such as potassium carbonate, sodium hydroxide
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Scientific Research Applications
1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules such as proteins and peptides through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical modifications and synthesis processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonate ester: Similar structure but with a sulfonate ester group instead of sulfonyl chloride.
1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonate thioester: Similar structure but with a sulfonate thioester group instead of sulfonyl chloride.
Uniqueness
1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its high reactivity as a sulfonylating agent. This makes it a valuable reagent in organic synthesis for the preparation of various sulfonyl derivatives. Its ability to undergo a wide range of chemical reactions with different nucleophiles further enhances its versatility and utility in scientific research and industrial applications.
Properties
Molecular Formula |
C9H15ClN2O2S |
---|---|
Molecular Weight |
250.75 g/mol |
IUPAC Name |
1-butan-2-yl-3,5-dimethylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClN2O2S/c1-5-6(2)12-8(4)9(7(3)11-12)15(10,13)14/h6H,5H2,1-4H3 |
InChI Key |
GOXIYZWEOOLMBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=C(C(=N1)C)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.